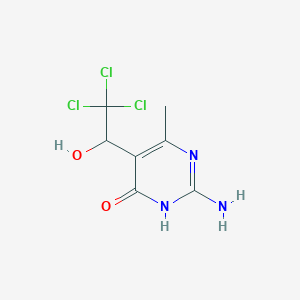
2-Amino-6-methyl-5-(2,2,2-trichloro-1-hydroxyethyl)pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-6-HYDROXY-5-((1-HYDROXY-2,2,2-TRICHLORO)ETHYL)-4-METHYLPYRIMIDINE is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-6-HYDROXY-5-((1-HYDROXY-2,2,2-TRICHLORO)ETHYL)-4-METHYLPYRIMIDINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 2,4,6-trichloropyrimidine, the pyrimidine ring is constructed through nucleophilic substitution reactions.
Introduction of the Amino Group: The amino group is introduced via amination reactions, often using ammonia or amines under controlled conditions.
Hydroxylation: Hydroxyl groups are introduced through hydroxylation reactions, typically using oxidizing agents like hydrogen peroxide or catalytic systems.
Addition of the Trichloroethyl Group: The trichloroethyl group is added through alkylation reactions, using reagents such as trichloroethanol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-6-HYDROXY-5-((1-HYDROXY-2,2,2-TRICHLORO)ETHYL)-4-METHYLPYRIMIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the trichloroethyl group to less chlorinated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the amino and hydroxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, oxo derivatives, and reduced trichloroethyl compounds.
Scientific Research Applications
2-AMINO-6-HYDROXY-5-((1-HYDROXY-2,2,2-TRICHLORO)ETHYL)-4-METHYLPYRIMIDINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-AMINO-6-HYDROXY-5-((1-HYDROXY-2,2,2-TRICHLORO)ETHYL)-4-METHYLPYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxy groups enable it to form hydrogen bonds and interact with enzymes and receptors. The trichloroethyl group may enhance its lipophilicity, facilitating its passage through cell membranes. These interactions can modulate biological processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-4-METHYLPYRIMIDINE: Lacks the hydroxy and trichloroethyl groups, resulting in different chemical properties and applications.
6-HYDROXY-4-METHYLPYRIMIDINE: Lacks the amino and trichloroethyl groups, affecting its reactivity and biological activity.
5-TRICHLOROETHYL-2-AMINOPYRIMIDINE: Similar structure but without the hydroxy group, leading to variations in its chemical behavior.
Uniqueness
2-AMINO-6-HYDROXY-5-((1-HYDROXY-2,2,2-TRICHLORO)ETHYL)-4-METHYLPYRIMIDINE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the trichloroethyl group, in particular, sets it apart from other pyrimidine derivatives, offering unique opportunities for research and development.
Properties
CAS No. |
99513-12-9 |
|---|---|
Molecular Formula |
C7H8Cl3N3O2 |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
2-amino-4-methyl-5-(2,2,2-trichloro-1-hydroxyethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H8Cl3N3O2/c1-2-3(4(14)7(8,9)10)5(15)13-6(11)12-2/h4,14H,1H3,(H3,11,12,13,15) |
InChI Key |
PXOFZIBJEILWRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N)C(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


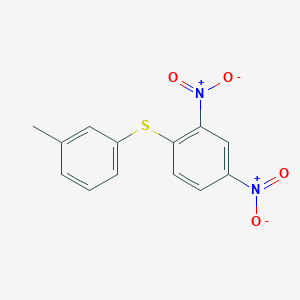

![2-[(1-Tert-butyl-3-methylbutoxy)carbonyl]benzoic acid](/img/structure/B11950668.png)
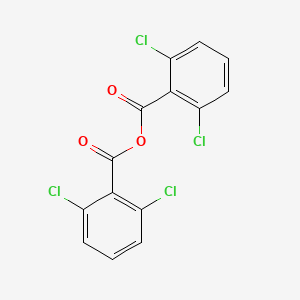
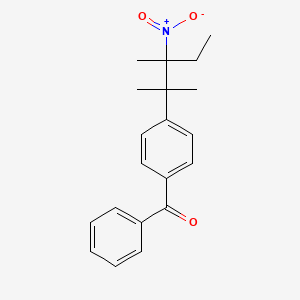
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11950678.png)

![2,4-dichloro-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline](/img/structure/B11950711.png)
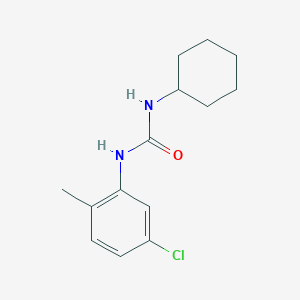
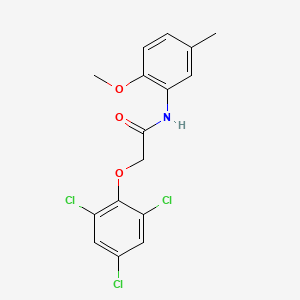
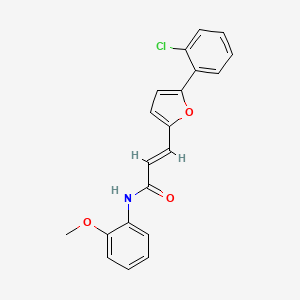
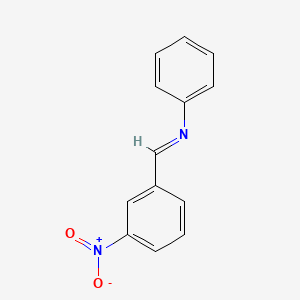

![N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}butanamide](/img/structure/B11950745.png)
